7,8-Dichloro-4-hydroxyquinoline
Overview
Description
7,8-Dichloro-4-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at positions 7 and 8, and a hydroxyl group at position 4 on the quinoline ring.
Mechanism of Action
Target of Action
7,8-Dichloro-4-hydroxyquinoline, a member of the 8-Hydroxyquinolines (8HQs) family, primarily targets copper and zinc ions . These ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cellular signaling .
Mode of Action
This compound acts as an ionophore for copper and zinc ions . Unlike chelation mechanisms that cause metal depletion, this compound facilitates the cellular accumulation of these ions . It’s worth noting that the exact interaction between this compound and its targets may vary depending on the specific derivative of 8HQs .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the homeostasis of metal ions, particularly copper and zinc . The compound’s ionophoric action leads to an increase in intracellular copper, which can have downstream effects on various cellular processes .
Result of Action
The accumulation of copper ions in cells can lead to cytotoxic effects . In the context of anti-cancer properties, it has been proposed that this could trigger apoptotic cell death . The exact molecular and cellular effects can vary depending on the specific derivative of 8hqs and the cellular context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of copper ions in the environment is necessary for the compound’s ionophoric action
Biochemical Analysis
Biochemical Properties
7,8-Dichloro-4-hydroxyquinoline plays a crucial role in biochemical reactions, particularly due to its ability to interact with metal ions and various biomolecules. This compound is known to chelate metal ions such as zinc and copper, which can influence the activity of metalloenzymes and other metal-dependent proteins. For instance, this compound can inhibit the activity of zinc-dependent enzymes by binding to the metal ion, thereby preventing the enzyme from catalyzing its reaction . Additionally, this compound can interact with proteins involved in metal ion transport and homeostasis, affecting their function and regulation.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors involved in metal ion homeostasis, leading to changes in the expression of genes related to metal transport and storage . Furthermore, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to metal ions and other biomolecules. This compound can act as a metal ionophore, facilitating the transport of metal ions across cellular membranes . By binding to metal ions, this compound can inhibit the activity of metalloenzymes, leading to changes in cellular processes. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of metal ion homeostasis and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating metal ion homeostasis and enzyme activity . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. This compound can interact with enzymes and cofactors involved in metal ion transport and storage, affecting their activity and regulation . Additionally, this compound can influence the levels of metabolites within the cell, impacting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by metal ion transporters, facilitating its distribution within the cell . Additionally, this compound can bind to proteins involved in metal ion homeostasis, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . The localization of this compound can impact its activity and function, particularly in terms of metal ion homeostasis and enzyme regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-4-hydroxyquinoline typically involves the chlorination of 4-hydroxyquinoline. One common method includes the reaction of 4-hydroxyquinoline with phosphorus oxychloride under reflux conditions . Another approach involves the use of 7-chloro-4-hydroxyquinoline as a starting material, which is further chlorinated to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient chlorinating agents and optimized reaction parameters are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dichloro-4-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7,8-Dichloro-4-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications due to its anticancer and antiviral activities.
Comparison with Similar Compounds
- 5,7-Dichloro-8-hydroxyquinoline
- 5-Chloro-8-hydroxyquinoline
- 5,7-Dibromo-8-hydroxyquinoline
- 5-Nitro-8-hydroxyquinoline
Comparison: 7,8-Dichloro-4-hydroxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher potency in certain biological assays and has unique applications in electronic materials .
Properties
IUPAC Name |
7,8-dichloro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKZFDCDUQGTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=CN2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428996 | |
Record name | 7,8-Dichloro-4-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-52-2, 871217-91-3 | |
Record name | 7,8-Dichloro-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203626-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dichloro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871217-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dichloro-4-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.